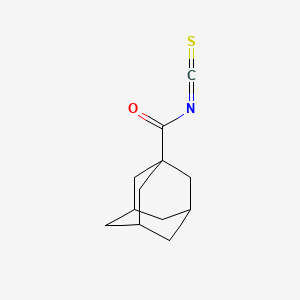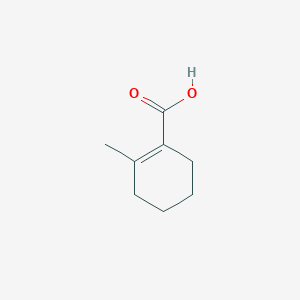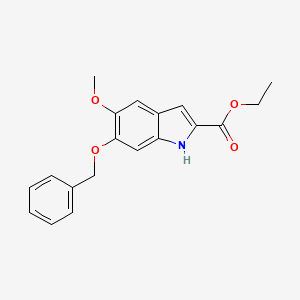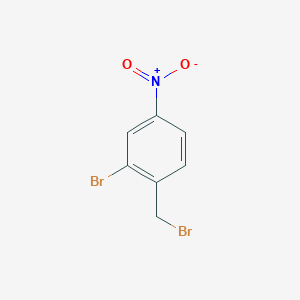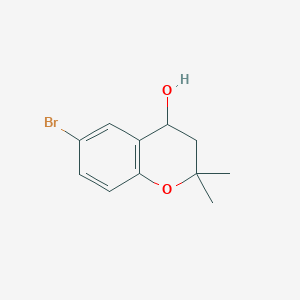
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is also known by its IUPAC name, 6-bromo-2,2-dimethyl-4-chromanol . This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the benzopyran ring, along with a hydroxyl group at the 4th position .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane . The reaction is carried out under reflux conditions, and the product is purified by vacuum distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Pyridinium chlorochromate (PCC): Used for oxidation of hydroxyl groups.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: The primary oxidation product is the corresponding ketone.
Reduction Products: The primary reduction product is the de-brominated compound.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a chlorine atom instead of bromine.
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom.
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains an oxazine ring instead of a benzopyran ring.
Uniqueness
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFUYOGOBHAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572045 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131815-91-3 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
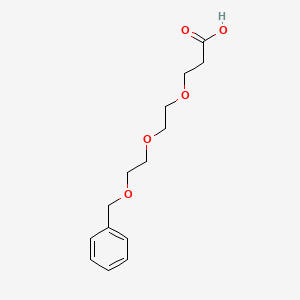
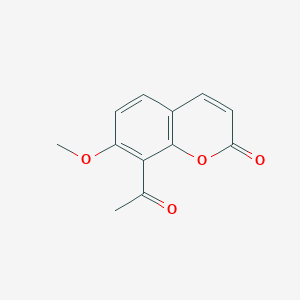
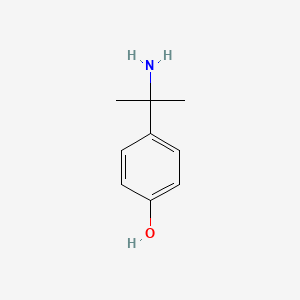
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
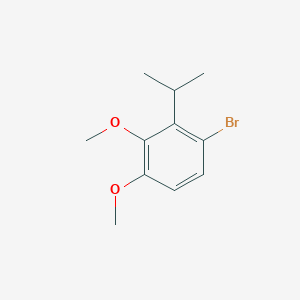
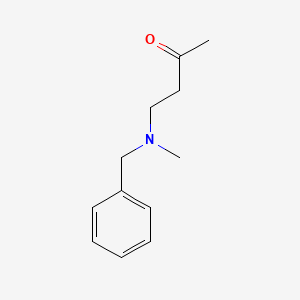
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)
